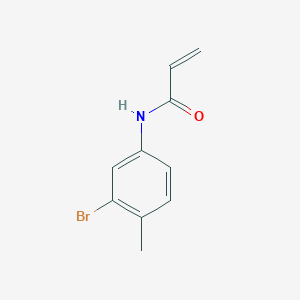

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDVJYKKTSZATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromo 4 Methyl Phenyl Prop 2 Enamide and Analogues

Conventional Synthetic Approaches

Time-honored methods in organic synthesis provide reliable and well-documented pathways to N-aryl acrylamides. These approaches are foundational and are frequently utilized for their predictability and broad applicability.

The most direct and frequently employed route for synthesizing N-(3-Bromo-4-methyl-phenyl)prop-2-enamide is through the acylation of 3-bromo-4-methylaniline (B27599). This nucleophilic acyl substitution reaction creates the amide linkage. A standard procedure involves the reaction of 3-bromo-4-methylaniline with acryloyl chloride, typically under Schotten-Baumann conditions in the presence of a base to scavenge the HCl byproduct.

A milder and often preferred alternative involves the use of acrylic acid directly, facilitated by a coupling agent. This approach is exemplified in the synthesis of analogous amide structures, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com In a similar fashion, 3-bromo-4-methylaniline can be reacted with acrylic acid using a combination of N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. mdpi.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM), with temperature control to ensure optimal yield and purity. mdpi.com

| Reagent | Role |

| 3-Bromo-4-methylaniline | Starting Aniline (B41778) |

| Acryloyl Chloride | Acylating Agent |

| Acrylic Acid | Acylating Agent |

| DCC | Coupling Agent |

| DMAP | Catalyst |

| Dichloromethane | Solvent |

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers an indirect pathway for constructing precursors to N-aryl acrylamides. rsc.org This reaction is a cornerstone of C-C and C-heteroatom bond formation in organic synthesis. rsc.orgnih.gov

While not a direct synthesis of the final product, the principles of Michael addition are relevant. For example, the nitrogen of an amine can participate in a Michael-type addition to an activated alkyne, a process known as an amino-yne reaction. rsc.org This can lead to functionalized intermediates that can be further transformed into the desired acrylamide (B121943) structure. The success of these reactions is highly dependent on the specific substrates and conditions employed. rsc.org

Advanced Synthetic Strategies

In pursuit of greater efficiency, speed, and sustainability, chemists have developed advanced synthetic methods that can be applied to the preparation of this compound.

Microwave-assisted organic synthesis has revolutionized many chemical transformations by significantly accelerating reaction rates. Compared to conventional heating, microwave irradiation can slash reaction times from hours or days to mere minutes, often with an accompanying increase in product yield. nih.gov

The synthesis of related N-aryl amides has demonstrated the power of this technique. For instance, microwave-assisted synthesis of N-propargyl anilines at 160 °C was completed in 30 minutes with yields of 67–72%, whereas conventional heating required 24–72 hours to achieve lower yields of 15–49%. nih.gov In another example, certain heterocyclic compounds were synthesized in just 3 minutes with yields of 91–95% under microwave conditions. acs.org These results indicate a high potential for microwave-assisted protocols to enhance the efficiency of the acylation reaction between 3-bromo-4-methylaniline and an acryloyl derivative.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 24 - 96 hours | 3 - 30 minutes |

| Product Yield | 15 - 49% | 67 - 95% |

A modern and atom-economical strategy for forming α,β-unsaturated amides involves the direct dehydrogenation of their saturated amide precursors. This approach is highly efficient as it avoids the need for pre-functionalized starting materials.

A potential pathway to this compound could involve the initial synthesis of the corresponding saturated amide, N-(3-bromo-4-methylphenyl)propanamide, followed by a dehydrogenation step. While a specific protocol for this target molecule is not established, related methodologies show promise. For example, thermal dehydrogenation has been implicated in the synthesis of certain complex N-aryl systems at high temperatures in DMF. acs.org A milder alternative is visible-light photocatalytic dehydrogenation, which has been successfully used for the controlled synthesis of N-aryl amines, showcasing the potential of modern catalytic methods to create unsaturation. rsc.org

The integration of green chemistry principles is crucial for developing sustainable synthetic processes. Several aspects of green chemistry can be applied to the synthesis of this compound.

As noted, microwave-assisted synthesis contributes to greener chemistry by reducing energy consumption and reaction times. nih.govacs.org The choice of solvent is another critical factor. The use of recyclable and benign media, such as Polyethylene glycol (PEG-400), has been shown to be effective in microwave-assisted reactions, replacing volatile organic solvents. acs.org Furthermore, the development of synthetic methods that operate under mild, ambient conditions is a key goal. The Doebner–Knoevenagel condensation, for example, has been adapted for the synthesis of acrylamides at room temperature, offering a more sustainable route that avoids harsh conditions and tolerates various functional groups.

Reaction Mechanisms in this compound Synthesis

The formation of N-aryl acrylamides, such as this compound, is governed by fundamental organic reaction mechanisms. The specific synthetic route chosen dictates which mechanisms are operative, but they generally involve the interplay of nucleophilic and electrophilic species, and in many cases, subsequent elimination steps to form the characteristic α,β-unsaturated amide structure.

Nucleophilic Attack Pathways

The most common and direct method for synthesizing this compound involves the acylation of the corresponding aniline, 3-bromo-4-methylaniline. This transformation is a classic example of nucleophilic acyl substitution. pearson.com

The reaction mechanism initiates with the nitrogen atom of 3-bromo-4-methylaniline, which possesses a lone pair of electrons, acting as a nucleophile. pearson.com This nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an activated acryloyl species, such as acryloyl chloride or prop-2-enoic anhydride (B1165640). This attack leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate. pearson.com

Key Steps in Nucleophilic Acyl Substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-bromo-4-methylaniline attacks the carbonyl carbon of the acylating agent (e.g., acryloyl chloride). pearson.com

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the leaving group (e.g., a chloride ion in the case of acryloyl chloride). pearson.com

Deprotonation: A base, which can be another molecule of the aniline starting material or an added non-nucleophilic base like pyridine, removes a proton from the nitrogen atom to yield the final, neutral this compound product and a salt of the base.

Elimination Reactions in Enamide Formation

Elimination reactions are crucial for creating the carbon-carbon double bond (the "en" part) of the enamide structure, particularly when the synthesis does not start with an already unsaturated acylating agent. nih.gov This pathway, often referred to as β-elimination, involves the removal of atoms or groups from adjacent carbon atoms (the α and β carbons) to form a π-bond. youtube.com

A plausible synthetic route employing an elimination reaction would involve reacting 3-bromo-4-methylaniline with a 3-halopropanoyl halide (e.g., 3-chloropropanoyl chloride). This first step, a nucleophilic acyl substitution as described above, would form N-(3-bromo-4-methylphenyl)-3-chloropropanamide. The target enamide is then generated in a second step via a base-induced elimination of hydrogen chloride (HCl).

Mechanism of Base-Induced Elimination (E2 Pathway):

Proton Abstraction: A base removes a proton from the α-carbon (the carbon adjacent to the carbonyl group).

Pi Bond Formation: The electron pair from the broken C-H bond shifts to form a new π-bond between the α and β carbons.

Leaving Group Departure: Simultaneously, the leaving group (e.g., chloride) on the β-carbon departs, taking its bonding electrons with it. youtube.comyoutube.com

This concerted, one-step process is known as an E2 (elimination, bimolecular) reaction. youtube.com The rate of this reaction depends on the concentration of both the substrate and the base. The choice of base is critical; a strong, non-nucleophilic base is often preferred to avoid competing substitution reactions.

Another relevant method is the Doebner-Knoevenagel condensation, which can be adapted for acrylamide synthesis. acs.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, followed by decarboxylation and elimination, ultimately yielding the α,β-unsaturated system. acs.org

Electrophilic Activation in Amide Transformations

While amides are generally stable and unreactive due to the resonance stabilization of the N-C(O) bond, their transformation into other functional groups, including enamides, can be achieved through electrophilic activation. nih.govresearchgate.net This strategy involves treating a pre-formed amide with a powerful electrophile, most commonly trifluoromethanesulfonic anhydride (Tf₂O). nih.govacs.org

This approach allows for the synthesis of enamides from their corresponding saturated amide precursors. For instance, N-(3-bromo-4-methylphenyl)propanamide could be converted into this compound.

Postulated Mechanism of Enamide Formation via Electrophilic Activation:

Amide Activation: The amide oxygen atom acts as a nucleophile, attacking the highly electrophilic triflic anhydride. This generates a highly reactive O-acylated intermediate, an iminium triflate. nih.govacs.org

Proton Acidification: The formation of the iminium species significantly increases the acidity of the protons on the α-carbon (the carbon adjacent to the nitrogen). acs.org

Deprotonation/Elimination: A non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), then abstracts one of these now-acidic α-protons. acs.orgnih.gov This is followed by an elimination step, which leads to the formation of the enamide double bond and the extrusion of a triflinate anion. acs.org

This method represents a modern approach to forming enamides from readily available saturated amides under specific, controlled conditions. acs.org The combination of an electrophilic activator and a strong, non-nucleophilic base is key to the success of this transformation. nih.gov

Structure Activity Relationship Sar Studies Pertaining to N 3 Bromo 4 Methyl Phenyl Prop 2 Enamide Analogues

Impact of Aromatic Ring Substitution on Molecular Interactions

The substitution pattern on the anilide phenyl ring is a critical determinant of a molecule's binding affinity and selectivity. Aromatic rings are fundamental in molecular recognition, participating in various interactions including π-π stacking, cation-π, and anion-π interactions. nih.gov The type, position, and electronic nature of substituents can modulate the electrostatic potential of the π-face, thereby altering these interactions. rsc.org

In the context of kinase inhibitors, the aromatic ring of N-phenylpropenamide analogues often fits into a hydrophobic pocket within the ATP-binding site. The substituents on this ring can form specific interactions with amino acid residues, enhancing potency and dictating selectivity. For instance, studies on various kinase inhibitors have shown that introducing different substituents can lead to unique selectivities. nih.gov The design of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as Mnk2 inhibitors highlighted that exploration of structural diversity on the phenyl ring could yield potent and selective inhibitors. nih.gov

Role of Halogen and Alkyl Substituents on Structural and Electronic Profiles

Halogen and alkyl groups, such as the bromo and methyl substituents in N-(3-Bromo-4-methyl-phenyl)prop-2-enamide, play a significant role in defining the molecule's structural and electronic characteristics. These characteristics, in turn, influence its biological activity.

Halogen Substituents: The bromine atom at the meta-position (position 3) of the phenyl ring has a dual effect.

Electronic Effect: As a halogen, bromine is an electron-withdrawing group (due to its electronegativity) but also has a deactivating effect on the ring for electrophilic substitution. Its presence modifies the electron density of the aromatic ring, which can influence π-stacking interactions and hydrogen bond accepting capabilities. rsc.org In a series of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, the 3-bromophenyl group was a key feature for potent inhibition of receptor tyrosine kinases. nih.gov

Steric and Lipophilic Effects: The size of the bromine atom can provide beneficial steric contacts within a protein's binding pocket, filling space and potentially displacing water molecules to increase binding affinity. It also significantly increases the lipophilicity of the compound, which can enhance membrane permeability and target engagement.

Alkyl Substituents: The methyl group at the para-position (position 4) also contributes to the molecule's profile.

Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density of the aromatic ring.

Hydrophobic Interactions: The primary role of the methyl group is often to engage in hydrophobic interactions within the target's binding site. This can be crucial for achieving high affinity. In a study on N-type calcium channel antagonists, modifications to the phenyl group, including alkyl substitutions, were critical for activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on phenylpropenamide derivatives have shown that electronic parameters like total energy and entropy, which are influenced by such substitutions, can be correlated with biological activity against viruses like HBV. nih.gov The interplay between the electron-withdrawing bromo group and the electron-donating methyl group creates a specific electronic distribution and dipole moment across the phenyl ring, fine-tuning its interaction profile for a particular biological target.

The following table summarizes the general effects of these types of substituents on the properties of an aromatic ring.

| Substituent | Position (Example) | Electronic Effect | Common Role in SAR |

| Bromo | Meta (Position 3) | Electron-withdrawing, Deactivating | Forms halogen bonds, Increases lipophilicity, Fills hydrophobic pockets |

| Methyl | Para (Position 4) | Weakly Electron-donating | Establishes hydrophobic interactions, Improves binding affinity |

Conformational Factors Influencing Amide Reactivity and Selectivity

The orientation of the amide bond (cis vs. trans) and the torsional angles between the phenyl ring, the amide linkage, and the vinyl group determine the molecule's three-dimensional shape. These conformational preferences dictate how the inhibitor is pre-organized for binding and subsequent covalent reaction. A favorable conformation can position the acrylamide (B121943) warhead in close proximity to the target cysteine, thereby increasing the rate and efficiency of the covalent bond formation. Conversely, an unfavorable conformation can hinder this reaction, leading to reduced potency.

Furthermore, the selectivity of the inhibitor is also linked to these conformational factors. A molecule may adopt a conformation that allows it to fit snugly into the active site of its intended target, leading to a covalent reaction. However, this same conformation may be sterically disfavored in the active sites of off-target proteins, thus providing a basis for selectivity. Research into bioisosteres of acrylamide, such as allenamide, has shown that modifying the warhead itself can alter reactivity and that the rest of the molecular scaffold is crucial for positioning it correctly. rsc.org Ultimately, the substituents on the phenyl ring influence these conformational equilibria, providing a mechanism to fine-tune both the reactivity and the selectivity of the inhibitor.

Designing Analogues for Targeted Interactions

The knowledge gained from SAR studies provides a rational basis for designing new analogues of this compound with improved properties. The goal is to create molecules that have high affinity and selectivity for a specific biological target, often a protein kinase. nih.gov The design process for these targeted covalent inhibitors is a multi-step endeavor. rsc.orgnih.gov

Scaffold Identification: The N-phenylpropenamide core serves as a validated scaffold that directs the molecule to the ATP binding site and provides the covalent warhead. nih.gov

Aromatic Ring Optimization: Based on the SAR, medicinal chemists can systematically modify the substitution pattern on the phenyl ring. For example, if a larger hydrophobic pocket is identified in the target protein, the methyl group might be replaced with a larger alkyl group (e.g., ethyl or isopropyl) to enhance hydrophobic interactions. Similarly, if a hydrogen bond donor/acceptor is nearby, a substituent capable of forming such a bond could be introduced. The goal is to optimize interactions with the specific amino acid residues of the target. nih.gov

Warhead Modulation: While the acrylamide group is a common and effective warhead, its reactivity can be tuned. medium.com Introducing substituents on the acrylamide itself (e.g., a fluoro group) can alter its electrophilicity, making it more or less reactive. nih.gov This can be a crucial strategy to balance on-target potency with off-target reactivity, thereby improving the safety profile of the inhibitor.

Computational Modeling: Modern drug design heavily relies on computational approaches, such as deep generative modeling and pharmacophore screening, to predict how new analogues will bind to the target. nih.gov These methods can score virtual compounds based on their predicted affinity and suggest novel substitution patterns that might not be intuitive, accelerating the design-synthesis-test cycle.

The following table provides hypothetical examples of analogue design based on SAR principles, starting from the parent compound.

| Compound | Aromatic Substituents | Design Rationale | Predicted Outcome |

| Parent | 3-Bromo, 4-Methyl | Lead Compound | Baseline activity |

| Analogue A | 3-Chloro, 4-Methyl | Reduce halogen size, maintain electronic profile | Potentially altered selectivity or potency due to size change |

| Analogue B | 3-Bromo, 4-Ethyl | Increase size of alkyl group | Enhanced hydrophobic interactions if pocket allows |

| Analogue C | 3-Bromo, 4-Methoxy | Introduce H-bond acceptor | Potential for new H-bond interaction with target residue |

| Analogue D | 3-Cyano, 4-Methyl | Replace halogen with different electron-withdrawing group | Altered electronics and potential for new polar contacts |

Through this iterative process of rational design informed by SAR, analogues of this compound can be optimized for specific and potent interactions with their intended biological targets.

N 3 Bromo 4 Methyl Phenyl Prop 2 Enamide As a Synthetic Building Block

Utilization in Organic Synthesis

N-(3-Bromo-4-methyl-phenyl)prop-2-enamide serves as a valuable intermediate in organic synthesis, primarily due to the presence of two key functional groups: a polymerizable alkene and a bromine-substituted aromatic ring. The synthesis of this compound typically involves the acylation of 3-bromo-4-methylaniline (B27599) with acryloyl chloride. researchgate.netresearchgate.net This straightforward reaction provides a molecule poised for a variety of subsequent transformations.

The bromine atom on the phenyl ring is particularly significant as it allows for a range of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. This functionality enables chemists to introduce a wide array of substituents at the bromine position, thereby constructing a diverse library of complex molecules from a single starting material.

The acrylamide (B121943) moiety also offers a handle for further chemical modification. While its primary utility is in polymerization, the double bond can undergo various addition reactions, further expanding the synthetic possibilities.

Formation of Complex Molecular Structures

The dual reactivity of this compound makes it an excellent monomer for the formation of complex macromolecular structures. The prop-2-enamide (acrylamide) group can readily undergo free-radical polymerization to form long polymer chains. This process can be initiated by thermal or photochemical methods.

When this polymerization is carried out, the resulting polymer possesses a backbone with repeating N-substituted amide units, and each repeating unit features a pendant 3-bromo-4-methyl-phenyl group. This pendant group can then be further functionalized using the cross-coupling reactions mentioned previously. This post-polymerization modification strategy allows for the synthesis of functional polymers with precisely tailored properties. For instance, different organic fragments can be grafted onto the polymer backbone, leading to materials with specific optical, electronic, or recognition properties. This approach is a powerful tool for creating complex, multifunctional polymeric architectures that would be difficult to access through the polymerization of more elaborate monomers.

Role in Material Science Applications

The structural characteristics of this compound make it a particularly interesting candidate for applications in material science, most notably in the field of molecularly imprinted polymers (MIPs). mdpi.com

Fabrication of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials that are engineered to have binding sites with high affinity and selectivity for a specific target molecule, known as the template. researchgate.netnih.gov The general principle involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov The functional monomers arrange themselves around the template through non-covalent or covalent interactions. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template. whiterose.ac.uk

Semi-Covalent Imprinting Strategies

A more advanced application of monomers like this compound in MIPs involves a semi-covalent imprinting strategy. mdpi.com In this approach, the template molecule is covalently bound to a polymerizable monomer. This monomer-template conjugate is then co-polymerized with a cross-linking monomer.

In the context of this compound, the bromo-functionalized phenyl ring provides a site for the covalent attachment of a template molecule through a suitable coupling reaction. The resulting molecule, which now contains the template, can then be polymerized via its acrylamide group. The final step involves the chemical cleavage of the covalent bond between the polymer and the template, releasing the template and creating the specific binding cavity. This semi-covalent approach can lead to more uniformly distributed and well-defined binding sites compared to non-covalent imprinting methods.

Below is a table summarizing the potential reactions and applications of this versatile compound.

| Functional Group | Reaction Type | Application |

| Prop-2-enamide | Free-Radical Polymerization | Formation of polymer backbones |

| Prop-2-enamide | Michael Addition | Further chemical modification |

| 3-Bromo-phenyl | Suzuki Coupling | Introduction of aryl or vinyl groups |

| 3-Bromo-phenyl | Heck Coupling | Introduction of alkene groups |

| 3-Bromo-phenyl | Sonogashira Coupling | Introduction of alkyne groups |

| 3-Bromo-phenyl | Buchwald-Hartwig Amination | Formation of C-N bonds |

Q & A

Basic: What are the recommended synthetic routes for N-(3-Bromo-4-methyl-phenyl)prop-2-enamide?

Answer:

The compound is synthesized via acylation of substituted aniline derivatives. A typical protocol involves:

- Step 1: Reacting 3-bromo-4-methylaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions.

- Step 2: Optimizing reaction parameters (e.g., 0–5°C, dichloromethane solvent) to minimize side reactions like polymerization of the acryloyl group .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%).

Key Validation:

- NMR (¹H/¹³C): Confirm absence of unreacted aniline (δ 6.5–7.5 ppm for aromatic protons) and presence of the acrylamide double bond (δ 5.8–6.4 ppm) .

- IR Spectroscopy: Amide C=O stretch ~1650 cm⁻¹ and N-H stretch ~3300 cm⁻¹ .

Basic: How can spectroscopic data resolve structural ambiguities in this compound?

Answer:

Ambiguities (e.g., Z/E isomerism, bromine positioning) are resolved using:

- NOESY NMR: Spatial proximity of the acrylamide proton (δ ~6.2 ppm) to aromatic protons confirms E-configuration .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to <0.01 Å resolution, validating substituent positions .

- Mass Spectrometry (HRMS): Exact mass ([M+H]⁺) matches theoretical m/z (e.g., 282.0234 for C₁₀H₁₀BrNO) .

Advanced: How do steric and electronic effects of the bromo-methyl substituent influence reactivity?

Answer:

The 3-bromo-4-methyl group induces:

- Steric Effects: Methyl group hinders nucleophilic attack at the para-position, directing reactions (e.g., Suzuki coupling) to the meta-bromo site .

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution rates (e.g., nitration requires HNO₃/H₂SO₄ at 50°C) .

Experimental Validation:

- Kinetic Studies: Compare reaction rates with non-halogenated analogs (e.g., 3x slower bromination in toluene) .

- DFT Calculations: HOMO/LUMO analysis predicts regioselectivity in cross-coupling reactions .

Advanced: What crystallographic software is optimal for analyzing this compound’s solid-state structure?

Answer:

- SHELX Suite (SHELXL): Refines small-molecule structures with high precision. Use ORTEP-3 for graphical representation of thermal ellipsoids .

- WinGX: Integrates SHELX tools for structure solution and validation (e.g., R₁ < 5% for high-quality data) .

- Validation Metrics: Check PLATON for symmetry errors and Mercury for hydrogen-bonding networks .

Case Study:

A derivative, N-(3-Bromo-4-fluorophenyl)prop-2-enamide, showed C–Br···O halogen bonding (3.2 Å) via SHELXL refinement .

Advanced: How to address contradictions in bioactivity data across similar acrylamide derivatives?

Answer:

Contradictions arise from assay variability or structural nuances. Mitigation strategies:

-

Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) .

-

SAR Analysis: Compare substituent effects:

Compound IC₅₀ (μM) Target N-(3-Bromo-4-Me-Ph)prop-2-enamide 12.3 EGFR kinase N-(3-Cl-4-MeO-Ph)prop-2-enamide 8.7 DHODH -

Molecular Docking: AutoDock Vina predicts binding modes to reconcile activity differences (e.g., bromine’s hydrophobic pocket fit) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Bromine substituent increases UV degradation risk. Store in amber vials at –20°C .

- Moisture: Amide hydrolysis occurs in aqueous media (t₁/₂ = 72 hrs at pH 7.4). Use desiccants (silica gel) .

- Long-Term Stability: Monitor via HPLC (C18 column, 220 nm) every 6 months for degradation peaks .

Advanced: How to design a mechanistic study for its potential kinase inhibition?

Answer:

- Step 1: Kinase Assays: Use recombinant EGFR kinase (Promega ADP-Glo™) to measure IC₅₀ .

- Step 2: Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) .

- Step 3: Cellular Validation: Western blot for phospho-EGFR (Tyr1068) in A431 cells treated with 10 μM compound .

- Step 4: Resistance Profiling: Test against T790M EGFR mutant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.